Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo-
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Overview
Description
Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- typically involves multi-step reactions. One common method is the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in drug design and development.
Medicine: It has potential therapeutic applications due to its structural similarity to other pharmacologically active imidazoles.
Industry: The compound can be used in the development of new materials, including dyes and catalysts.
Mechanism of Action
The mechanism by which Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- exerts its effects involves interactions with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The compound’s bromine and phenyl groups can also participate in hydrophobic and van der Waals interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Benzimidazole: Contains a fused benzene ring, offering different biological activities.
Thiazole: Another five-membered ring with sulfur, providing unique reactivity.
Uniqueness
Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
80357-45-5 |
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Molecular Formula |
C20H17BrN2O2 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
5-bromo-2,6-dimethyl-4-oxo-N,1-diphenylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H17BrN2O2/c1-13-17(20(25)22-15-9-5-3-6-10-15)19(24)18(21)14(2)23(13)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,22,25) |
InChI Key |
DLDISEQWTQYBIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(N1C2=CC=CC=C2)C)Br)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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